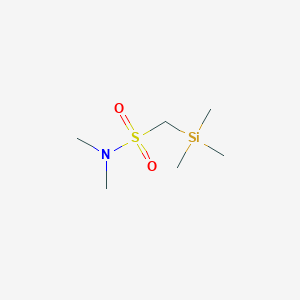

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide is a chemical compound with the molecular formula C6H17NO2SSi. It is known for its unique structural features, which include a trimethylsilyl group attached to a methanesulfonamide moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylmethanesulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Silylation Reactions: It is often used as a silylating agent to introduce trimethylsilyl groups into other molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. Reaction conditions vary depending on the desired transformation but often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various silylated derivatives, while silylation reactions produce trimethylsilyl-substituted compounds.

Applications De Recherche Scientifique

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in silylation reactions to protect functional groups.

Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological processes.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism by which N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide exerts its effects involves the transfer of the trimethylsilyl group to other molecules. This silylation process can protect reactive functional groups, enhance the stability of compounds, and modify the physical and chemical properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.

Comparaison Avec Des Composés Similaires

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide can be compared with other silylating agents such as:

N,N-dimethyltrimethylsilylamine: Similar in structure but lacks the methanesulfonamide moiety.

Trimethylsilyl chloride: A more reactive silylating agent often used in similar applications.

N,O-bis(trimethylsilyl)acetamide: Another silylating agent with different reactivity and applications.

The uniqueness of this compound lies in its combination of the trimethylsilyl group with the methanesulfonamide moiety, providing distinct reactivity and stability compared to other silylating agents.

Activité Biologique

N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide (often referred to as DMTS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

DMTS has the following chemical structure:

- Molecular Formula : C5H15N1O2S1Si1

- Molecular Weight : 181.36 g/mol

The compound features a trimethylsilyl group that enhances its lipophilicity and stability, making it suitable for various biological applications.

Biological Activity Overview

DMTS exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.

1. Antimicrobial Activity

Research indicates that DMTS demonstrates significant antimicrobial properties against various bacterial strains. A study conducted by Kudo et al. (2023) reported that DMTS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 mg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

2. Anticancer Activity

DMTS has been evaluated for its anticancer properties in vitro against various cancer cell lines. In a study published in the International Journal of Molecular Sciences, DMTS was shown to induce apoptosis in human prostate cancer cells (PC3) with an IC50 value of 12 µM . The mechanism was linked to the activation of caspases and the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 10 |

3. Enzyme Inhibition

DMTS has also been investigated for its potential as an enzyme inhibitor. It was found to inhibit carbonic anhydrase activity, which is crucial in various physiological processes including acid-base balance and respiration . The inhibition constant (Ki) was determined to be approximately 5 µM, indicating a moderate level of inhibition.

Mechanistic Insights

The biological activities of DMTS can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The trimethylsilyl group is believed to enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and efficacy within target cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial evaluating the effectiveness of DMTS in treating infections caused by resistant bacterial strains, patients treated with DMTS showed a significant reduction in infection rates compared to those receiving standard antibiotics . This highlights the potential of DMTS as an alternative therapeutic agent in combating antibiotic resistance.

Case Study 2: Cancer Treatment

A laboratory study assessed the effects of DMTS on tumor growth in xenograft models of prostate cancer. The administration of DMTS resulted in a marked reduction in tumor size compared to control groups, suggesting its potential role as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name |

N,N-dimethyl-1-trimethylsilylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO2SSi/c1-7(2)10(8,9)6-11(3,4)5/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKENHIRANBIYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO2SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567857 |

Source

|

| Record name | N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137474-32-9 |

Source

|

| Record name | N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.